molecular formula C35H46O6 B1198667 Schweinfurthin B CAS No. 217476-93-2

Schweinfurthin B

Cat. No. B1198667
M. Wt: 562.7 g/mol
InChI Key: UPTXDGJFJGCFDE-NASSATPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schweinfurthin B is a natural product found in Macaranga schweinfurthii with data available.

Scientific Research Applications

Anti-Cancer Properties

Schweinfurthin B has garnered attention for its potential in cancer therapy, especially due to its selective anti-proliferative activity against human cancer cells. It shows promise in inhibiting the proliferation of PTEN deficient cancer cells by indirectly inhibiting AKT phosphorylation. This is achieved through arresting trans-Golgi-network trafficking, which leads to the suppression of lipid raft-mediated PI3K activation and mTOR/RheB complex formation, effectively inhibiting mTOR/AKT signaling. This mechanism has been linked to the survival and growth of cancer cells, making schweinfurthins a novel approach to modulate oncogenic mTOR/AKT signaling for cancer treatment (Bao et al., 2015).

Mechanism of Action

Schweinfurthin B's mechanism of action is intricately tied to its effect on cellular trafficking and signaling pathways. Its binding to oxysterol-binding proteins, which regulate intracellular vesicular trafficking, is crucial in its therapeutic action. This binding disrupts the normal functioning of the trans-Golgi network, an important component in cellular trafficking, leading to endoplasmic reticulum stress and the subsequent inhibition of crucial signaling pathways like mTOR/AKT. These pathways are often upregulated in cancer, and their inhibition is a key therapeutic strategy (Kuan-Chun Huang et al., 2022).

Synthetic Analogues

Synthetic analogues of schweinfurthin B have been explored to understand its anti-cancer potential better. The synthesis of nonracemic 3-deoxyschweinfurthin B, for instance, has been achieved, and this analogue demonstrated potent differential activity in cancer cell line assays. Such synthetic efforts are crucial in validating the therapeutic potential of schweinfurthins and in developing more effective analogues for clinical use (Neighbors et al., 2005).

Differential Cytotoxicity

Research has focused on understanding the differential cytotoxicity of schweinfurthins, particularly towards cancer cells. Schweinfurthin B and its analogs have been shown to selectively inhibit the growth of certain cancer cell lines, indicating a specific mechanism of action that targets cancer cells while sparing normal cells. This selective cytotoxicity is a key feature that makes schweinfurthins promising candidates for cancer therapy (Topczewski et al., 2010).

Lipid Modulation and Cancer Therapy

Schweinfurthins, including schweinfurthin B, have shown to impact lipid metabolism, synthesis, and homeostasis in cancer cells. These effects are critical in the context of cancer therapy, as cancer cells often rely heavily on altered lipid metabolism for growth and proliferation. By targeting these metabolic pathways, schweinfurthins offer a novel therapeutic strategy against various cancers (Emily J. Koubek et al., 2018).

properties

CAS RN

217476-93-2

Product Name

Schweinfurthin B

Molecular Formula

C35H46O6

Molecular Weight

562.7 g/mol

IUPAC Name

(2S,3R,4aR,9aR)-7-[(E)-2-[4-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxyphenyl]ethenyl]-5-methoxy-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,3-diol

InChI

InChI=1S/C35H46O6/c1-21(2)9-8-10-22(3)11-14-26-27(36)16-24(17-28(26)37)13-12-23-15-25-19-31-34(4,5)33(39)29(38)20-35(31,6)41-32(25)30(18-23)40-7/h9,11-13,15-18,29,31,33,36-39H,8,10,14,19-20H2,1-7H3/b13-12+,22-11+/t29-,31-,33-,35-/m1/s1

InChI Key

UPTXDGJFJGCFDE-NASSATPLSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)OC)O[C@@]4(C[C@H]([C@H](C([C@H]4C3)(C)C)O)O)C)O)/C)C

SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C)C

synonyms

schweinfurthin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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